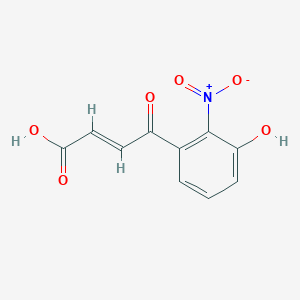

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid

Vue d'ensemble

Description

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid is an organic compound characterized by the presence of a hydroxy group, a nitro group, and a butenoic acid moiety

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid typically involves the condensation of 3-hydroxy-2-nitrobenzaldehyde with acetoacetic acid under basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization and subsequent oxidation to yield the final product. Common reagents used in this synthesis include sodium hydroxide and hydrogen peroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable.

Analyse Des Réactions Chimiques

Types of Reactions

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid undergoes various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

Reduction: The nitro group can be reduced to an amino group using reducing agents such as tin(II) chloride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Tin(II) chloride in hydrochloric acid.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of 4-(3-oxo-2-nitrophenyl)-4-oxo-2-butenoic acid.

Reduction: Formation of 4-(3-hydroxy-2-aminophenyl)-4-oxo-2-butenoic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Photoprotection in Cosmetics

One of the most significant applications of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid is in the formulation of UV filters for cosmetic products. Its ability to absorb ultraviolet radiation makes it an essential ingredient in sunscreens and other skincare products aimed at protecting the skin from harmful UV rays.

Case Study: UV Filter Development

A study highlighted the efficacy of this compound as a UV filter, demonstrating its capability to absorb UVB radiation effectively. This property not only enhances the protective qualities of sunscreen formulations but also contributes to their stability and effectiveness over time .

Biochemical Research Applications

In biochemical research, this compound serves as a valuable reagent in various assays and experiments. Its derivatives are utilized in proteomics research, where they can act as fluorescent labels or indicators due to their distinctive structural features.

Table: Applications in Biochemical Research

| Application Type | Description |

|---|---|

| Proteomics | Used as a biochemical reagent for labeling proteins in mass spectrometry. |

| Fluorescent Labeling | Serves as a fluorescent indicator for various biochemical assays. |

| Synthesis of Derivatives | Acts as a precursor for synthesizing other organic compounds with specific functionalities. |

Synthesis of Organic Compounds

The compound is also significant in organic synthesis, particularly in creating more complex molecules. Its structure allows for various modifications, making it a versatile building block in synthetic chemistry.

Case Study: Organic Synthesis

In a recent synthesis project, researchers successfully used this compound to develop novel compounds with potential pharmaceutical applications. The reactions demonstrated high yields and selectivity, showcasing the compound's utility as a starting material for further chemical transformations .

Mécanisme D'action

The mechanism of action of (2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid involves its interaction with specific molecular targets. The hydroxy and nitro groups play crucial roles in its biological activity. The compound can inhibit certain enzymes or interact with cellular receptors, leading to various biological effects. The exact pathways and molecular targets are still under investigation, but it is believed to involve oxidative stress and modulation of signaling pathways .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Hydroxy-2-quinolones: These compounds share a similar hydroxy and carbonyl functional group arrangement and exhibit comparable biological activities.

3-Hydroxy-2-aryl acrylates: These compounds have a similar acrylate moiety and are used in similar synthetic applications.

Uniqueness

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid is unique due to the presence of both a hydroxy and a nitro group on the aromatic ring, which imparts distinct chemical reactivity and biological activity. This combination of functional groups is less common in similar compounds, making it a valuable compound for research and industrial applications.

Activité Biologique

(2E)-4-(3-Hydroxy-2-nitrophenyl)-4-oxo-2-butenoic Acid, also known by its CAS number 224044-66-0, is a compound of significant interest due to its unique structural features, including a hydroxy and a nitro group on the aromatic ring. These functional groups are believed to contribute to its biological activities, which include potential antimicrobial and anticancer properties. This article reviews the current understanding of its biological activity, synthesis methods, and applications in scientific research.

- Molecular Formula : C10H7NO6

- Molecular Weight : 237.17 g/mol

- CAS Number : 224044-66-0

Synthesis

The synthesis of this compound typically involves the condensation of 3-hydroxy-2-nitrobenzaldehyde with acetoacetic acid under basic conditions. The reaction proceeds through an intermediate that undergoes cyclization and oxidation. Common reagents include sodium hydroxide and hydrogen peroxide, which facilitate the formation of the final product .

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various pathogens. A study demonstrated that the compound inhibits bacterial growth, suggesting its potential as a lead compound for developing new antibiotics. The mechanism of action is hypothesized to involve interference with bacterial cell wall synthesis or enzyme inhibition .

Anticancer Activity

The compound has also been investigated for its anticancer properties. Preliminary studies show that it can induce apoptosis in cancer cells through oxidative stress pathways. The presence of the nitro group is thought to enhance its reactivity with cellular targets, leading to cell death in malignant cells while sparing normal cells .

The biological activity of this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.

- Oxidative Stress Induction : It can generate reactive oxygen species (ROS), leading to cellular damage and apoptosis.

- Receptor Interaction : Potential interactions with cellular receptors that modulate signaling pathways related to cell growth and survival .

Study on Antimicrobial Activity

In a controlled study, this compound was tested against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results showed significant inhibition zones compared to control groups, indicating strong antibacterial properties.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

Study on Anticancer Effects

Another study focused on the compound's effects on human cancer cell lines. It was found to reduce cell viability significantly in a dose-dependent manner.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 10 | 80 |

| 25 | 60 |

| 50 | 40 |

Applications in Research and Industry

This compound serves multiple purposes in scientific research:

Propriétés

IUPAC Name |

(E)-4-(3-hydroxy-2-nitrophenyl)-4-oxobut-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO6/c12-7(4-5-9(14)15)6-2-1-3-8(13)10(6)11(16)17/h1-5,13H,(H,14,15)/b5-4+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZTWXYIDDMYRFS-SNAWJCMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)C=CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C(=C1)O)[N+](=O)[O-])C(=O)/C=C/C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00474146 | |

| Record name | FT-0669897 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

224044-66-0 | |

| Record name | FT-0669897 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00474146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.